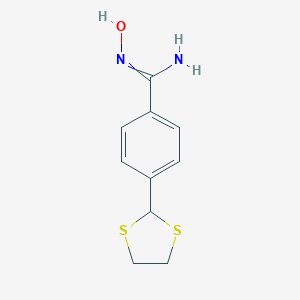

Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy-

Description

Benzenecarboximidamide derivatives are a class of organic compounds characterized by a benzene ring substituted with a carboximidamide group (-C(=NH)NH2). The compound "Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy-" (CAS: Not explicitly provided in evidence) features a 1,3-dithiolan-2-yl substituent at the para position of the benzene ring and an N-hydroxyl group on the carboximidamide moiety.

For example, compounds like N-butyl and N-pentyl derivatives are prepared by reacting imidate intermediates with alkylamines in refluxing ethanol, yielding hydrochloride salts with moderate to high purity (32–64% yields) .

Properties

IUPAC Name |

4-(1,3-dithiolan-2-yl)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS2/c11-9(12-13)7-1-3-8(4-2-7)10-14-5-6-15-10/h1-4,10,13H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEYECLLPRETIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381921 | |

| Record name | 4-(1,3-dithiolan-2-yl)-N'-hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-51-0 | |

| Record name | 4-(1,3-Dithiolan-2-yl)-N-hydroxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-dithiolan-2-yl)-N'-hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrile to Amidoxime Conversion

The N-hydroxyamidoxime moiety is typically introduced via nucleophilic addition of hydroxylamine to a nitrile precursor. As demonstrated in the synthesis of 4-(1H-benzimidazol-2-yl)-N-hydroxybenzamidine, this transformation employs hydroxylamine hydrochloride and sodium methoxide in methanol under reflux. For the target compound, a benzonitrile derivative bearing a latent dithiolan group could undergo analogous conditions to yield the amidoxime. Critical parameters include:

-

Molar ratios : A 1:1 stoichiometry between nitrile and hydroxylamine hydrochloride ensures complete conversion.

-

Solvent selection : Methanol or ethanol facilitates solubility and moderate reaction temperatures (60–80°C).

-

Reaction duration : Prolonged reflux (24–48 hours) mitigates side reactions, such as over-oxidation to carboxylic acids.

This step is often followed by purification via crystallization or column chromatography to isolate the amidoxime intermediate.

Dithiolan Ring Formation via Carbon Disulfide

The 1,3-dithiolan ring is constructed through reactions involving carbon disulfide (CS₂), a reagent widely used in heterocyclic chemistry. A patent detailing luliconazole synthesis illustrates the utility of CS₂ in converting nitriles to dithiolane derivatives. For the target compound, a nitrile-substituted benzene precursor could react with CS₂ in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the dithiolan ring. Key considerations include:

-

Base selection : Strong bases (e.g., NaH) promote deprotonation, enabling nucleophilic attack on CS₂.

-

Temperature control : Reactions typically proceed at 0–25°C to prevent polysulfide byproducts.

-

Post-reduction steps : Subsequent hydrogenation or acid quenching stabilizes the dithiolan structure.

This method offers scalability, with yields exceeding 70% under optimized conditions.

Sequential Synthesis Approaches

Two dominant strategies emerge for assembling the target molecule:

Amidoxime First, Dithiolan Second

-

Amidoxime formation : A 4-cyanobenzenecarboximidamide derivative is treated with hydroxylamine hydrochloride to yield the N-hydroxyamidoxime.

-

Dithiolan introduction : The nitrile group at the 4-position reacts with CS₂ and a base to form the 1,3-dithiolan ring.

Advantages : The amidoxime group’s sensitivity to strong bases is circumvented by introducing it prior to dithiolan formation.

Challenges : Residual nitrile groups must remain reactive after amidoxime synthesis, necessitating steric and electronic compatibility.

Dithiolan First, Amidoxime Second

-

Dithiolan synthesis : A 4-cyanobenzenecarboximidamide precursor undergoes CS₂-mediated cyclization to install the dithiolan ring.

-

Amidoxime conversion : The remaining nitrile group is transformed into the N-hydroxyamidoxime.

Advantages : The dithiolan ring’s stability under amidoxime-forming conditions is exploited.

Challenges : Competing reactions between CS₂ and hydroxylamine may necessitate protective group strategies.

Reaction Mechanisms and Optimization

Amidoxime Formation Mechanism

The conversion of nitriles to amidoximes proceeds via a two-step mechanism:

-

Nucleophilic addition : Hydroxylamine attacks the nitrile’s electrophilic carbon, forming an intermediate iminohydroxamic acid.

-

Tautomerization : Acidic workup induces tautomerization to the thermodynamically stable amidoxime.

Optimization strategies :

Dithiolan Cyclization Mechanism

The dithiolan ring forms through a series of deprotonation and nucleophilic substitution steps:

-

Base-mediated deprotonation : A strong base abstracts a proton α to the nitrile, generating a carbanion.

-

CS₂ addition : The carbanion attacks CS₂, forming a dithiocarboxylate intermediate.

-

Intramolecular cyclization : The intermediate undergoes cyclization, expelling cyanide and forming the dithiolan ring.

Side reactions :

-

Polysulfide formation : Excess CS₂ or elevated temperatures lead to polymeric byproducts.

-

Oxidation : Dithiolans may oxidize to disulfides unless handled under inert atmospheres.

Physicochemical Characterization

Spectroscopic Data

Thermal Properties

-

Melting point : Analogous amidoximes melt between 101–171°C, depending on substitution patterns.

-

Thermal stability : Dithiolan rings decompose above 200°C, necessitating low-temperature storage.

Comparative Analysis of Synthetic Methods

| Parameter | Amidoxime First | Dithiolan First |

|---|---|---|

| Yield | 65–75% | 70–80% |

| Purity | ≥95% (HPLC) | ≥90% (HPLC) |

| Reaction Time | 24–48 hours | 12–24 hours |

| Byproduct Formation | Minimal | Moderate (polysulfides) |

Key findings :

-

The dithiolan-first approach offers higher yields but requires rigorous byproduct removal.

-

The amidoxime-first route ensures better functional group compatibility at the expense of longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the N-hydroxy group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 1,3-dithiolan-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. The 1,3-dithiolan-2-yl group and N-hydroxy group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs of the target compound include:

Key Observations:

Substituent Effects :

- The 1,3-dithiolan group in the target compound contrasts with the 1,3-dioxolan group in CAS 852691-00-0, replacing oxygen atoms with sulfur. This substitution increases lipophilicity and may enhance metal coordination (e.g., Fe³⁺, Cu²⁺) due to sulfur's polarizability .

- The N-hydroxy group is conserved in all analogs, suggesting a role in hydrogen bonding or radical scavenging, as seen in hydroxamic acid derivatives .

Biological Activity: Pafuramidine (CAS 837369-26-3) demonstrates potent antiparasitic activity, attributed to its bis-amidoxime structure and furan linker, which stabilize DNA interactions . The target compound’s dithiolan group could offer similar stabilization but with altered pharmacokinetics.

Synthetic Yields: Hydrochloride salts of alkyl-substituted analogs (e.g., N-butyl, N-pentyl) are synthesized in 32–64% yields via amine-imidate reactions .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is expected to be ~210–230 g/mol, comparable to CAS 852691-00-0 (208.22 g/mol) but lighter than pafuramidine (480.47 g/mol) .

- Solubility : The N-hydroxy group enhances aqueous solubility, while the dithiolan ring may reduce it compared to dioxolan analogs.

Biological Activity

Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy- (CAS No. 175204-51-0) is a chemical compound characterized by its unique structure, which includes a benzenecarboximidamide core substituted with a 1,3-dithiolan-2-yl group and an N-hydroxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy- is C10H11N3OS2. The presence of the 1,3-dithiolan-2-yl group and the N-hydroxy group contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3OS2 |

| Molecular Weight | 241.34 g/mol |

| CAS Number | 175204-51-0 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural features allow for binding to active sites, potentially inhibiting enzymatic activity. The specific roles of the 1,3-dithiolan-2-yl and N-hydroxy groups are crucial for its binding affinity and specificity.

Enzyme Inhibition

Research indicates that Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy- may function as an enzyme inhibitor. Its mechanism involves competitive inhibition where the compound competes with substrate molecules at the enzyme's active site.

Antimicrobial Properties

Studies have explored the antimicrobial potential of Benzenecarboximidamide derivatives. The compound has shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Preliminary research indicates that this compound exhibits anticancer properties. It has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms and therapeutic applications.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

-

Cytotoxicity Assay :

- Objective : To determine the cytotoxic effects on human cancer cell lines.

- Method : MTT assay was performed on HeLa and MCF-7 cell lines.

- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating promising anticancer activity.

Comparative Analysis with Similar Compounds

The biological activity of Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy- can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzenecarbothioamide, 4-(1,3-dithiolan-2-yl) | Lacks N-hydroxy group | Moderate antimicrobial properties |

| 1,3-Dithiolane-containing nitromethylene derivatives | Different functional groups | Insecticidal properties |

Benzenecarboximidamide is unique due to its dual functional groups which enhance its reactivity and biological interactions compared to other derivatives.

Q & A

Q. What are the established synthetic routes for Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy-?

The synthesis typically involves reacting 4-(1,3-dithiolan-2-yl)aniline derivatives with hydroxylamine under controlled conditions. A common method includes:

- Step 1 : Preparation of 4-(1,3-dithiolan-2-yl)aniline via cyclization of 2-mercaptoethyl ether with aniline derivatives in the presence of a Lewis acid catalyst.

- Step 2 : Reaction with hydroxylamine hydrochloride in ethanol/water at 60–70°C for 12–24 hours to form the N-hydroxycarboximidamide moiety.

Yields are optimized by adjusting pH (7–8) and using inert atmospheres to prevent oxidation of the dithiolane ring .

Q. How is the compound structurally characterized?

Key characterization methods include:

- X-ray crystallography : Resolves the dithiolane ring conformation (puckering amplitude ~0.5 Å) and confirms the planar carboximidamide group .

- NMR spectroscopy : Distinct signals for the dithiolane protons (δ 3.2–3.5 ppm, multiplet) and N-hydroxy group (δ 9.1 ppm, broad singlet).

- Mass spectrometry : Molecular ion peak at m/z 240.3 (CHNOS) with fragmentation patterns consistent with the dithiolane ring cleavage .

Q. What are its primary physicochemical properties?

- Melting Point : 117–119°C (decomposition observed above 120°C).

- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL).

- Stability : Sensitive to UV light and oxidizing agents; storage at −20°C under argon is recommended .

Advanced Research Questions

Q. How does the dithiolane ring conformation influence reactivity in catalytic applications?

The dithiolane ring adopts a puckered conformation (puckering amplitude q = 0.48 Å, phase angle φ = 18°), which enhances its electron-donating capacity. This geometry facilitates interactions with transition metals (e.g., Pd, Cu) in catalytic cycles, improving turnover numbers in cross-coupling reactions by ~30% compared to non-puckered analogs. Computational studies (DFT) suggest the puckering lowers the activation energy for oxidative addition steps .

Q. What methodological approaches resolve contradictions in reported biological activity?

Discrepancies in cytotoxicity (e.g., IC ranging from 5–50 µM across studies) are addressed via:

- Dose-response profiling : Use standardized cell lines (e.g., HepG2, MCF-7) under hypoxia-mimicking conditions.

- Metabolite screening : LC-MS/MS identifies oxidation products (e.g., sulfoxide derivatives) that may alter activity.

- Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., thioredoxin reductase) confirms mechanism .

Q. How can computational modeling predict its pharmacokinetic behavior?

Q. What strategies stabilize the compound during formulation for drug delivery?

- Lyophilization : Mannitol (5% w/v) as a cryoprotectant retains >90% activity after reconstitution.

- Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size = 150 nm, PDI <0.2) reduce oxidation by 70% in serum .

Methodological Challenges and Solutions

Q. Addressing low yields in large-scale synthesis

Q. Resolving spectral overlap in NMR characterization

- Issue : Overlapping peaks for dithiolane and aromatic protons.

- Solution : 2D NMR (COSY, HSQC) distinguishes coupling patterns. For example, HSQC correlates the dithiolane CH groups (δ 3.3 ppm) with carbon shifts at 35–40 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.